N-methyl-N'-(2-methylphenyl)ethylenediamine
Description
N-methyl-N'-(2-methylphenyl)ethylenediamine is an ethylenediamine derivative with a methyl group on one nitrogen atom and a 2-methylphenyl group on the other. Ethylenediamine (1,2-diaminoethane) serves as a versatile scaffold in coordination chemistry, catalysis, and pharmaceuticals due to its bifunctional chelating ability. Substituents like methyl and aryl groups modulate steric, electronic, and solubility properties, influencing reactivity and applications.
Properties
IUPAC Name |
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11-12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPNQPWSNOTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556112 | |
| Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-25-7 | |
| Record name | N~1~-Methyl-N~2~-(2-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(2-methylphenyl)ethylenediamine typically involves the reaction of N-methyl ethylenediamine with 2-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N-methyl ethylenediamine attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N’-(2-methylphenyl)ethylenediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of appropriate catalysts. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and improve the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(2-methylphenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Manufacturing
Monomer for Polymer Synthesis
- N-methyl-N'-(2-methylphenyl)ethylenediamine is utilized as a monomer in the production of various polymers. Its unique structure allows for the formation of polyamines that can enhance the properties of plastics and coatings.
Curing Agent in Epoxy Resins
- The compound serves as a curing agent in epoxy resin formulations, which are widely used in coatings, adhesives, and composite materials. Its amine functionality promotes cross-linking, resulting in improved mechanical properties and thermal stability of the cured product .
Material Science
Additive in Asphalt Mixtures
- In road construction, this compound is employed as an additive to improve the bonding characteristics of asphalt mixtures. It modifies the surface properties of aggregates, enhancing water resistance and reducing stripping of asphalt from aggregates .
Waterproofing Applications
- The compound is also used in waterproofing formulations for building materials. By modifying the hydrophilicity of surfaces, it enhances the durability and longevity of structures exposed to moisture .
Biomedical Applications
Potential in Drug Delivery Systems
- Research indicates that this compound could play a role in drug delivery systems due to its ability to form complexes with various pharmaceutical agents. This property may enhance the solubility and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .
Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity, which could be beneficial in developing coatings for medical devices or surfaces that require sterilization .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N’-(2-methylphenyl)ethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Comparisons :
- N,N-Dimethylethylenediamine (C₄H₁₂N₂) : Both nitrogens are methylated, enhancing solubility in polar solvents and reducing steric hindrance. Used as a ligand in coordination chemistry .
- N-Methyl-N'-octyl ethylenediamine (C₁₁H₂₆N₂) : A long alkyl chain (octyl) increases hydrophobicity, making it suitable for surfactant applications or lipid membrane interactions .
Table 1: Substituent Impact on Properties
| Compound | Substituents | Key Properties |
|---|---|---|
| N-methyl-N'-(2-methylphenyl)ethylenediamine | Methyl, 2-methylphenyl | Moderate steric bulk, aromatic π-system |
| N,N-Dimethylethylenediamine | Two methyl groups | High solubility, low steric hindrance |
| N-Methyl-N'-octyl ethylenediamine | Methyl, octyl | Surfactant-like behavior |
| N,N'-Diphenylethylenediamine | Two phenyl groups | Enhanced thermal stability |
Catalytic and Coordination Chemistry
Ethylenediamine derivatives are widely used in metal complexes for catalysis:
- Nickel Complexes (): Ligands like N-methyl-N,N′-bis(pyrid-2-ylmethyl)ethylenediamine form high-spin Ni(II)–O• intermediates, enabling alkane oxidation with turnover numbers (TON) up to 527 . The 2-methylphenyl group in the target compound could similarly stabilize metal centers while influencing selectivity.
- Copper Complexes (): Ethylenediamine derivatives with bulky substituents (e.g., aryl groups) may hinder coordination geometry, affecting catalytic activity.
Spectroscopic and Analytical Data
NMR Spectroscopy
- 29Si NMR (): Trimethylenediamine derivatives (e.g., N-Formyl-N-(4-methylphenyl)-N´-methyltrimethylenediamine) show distinct 29Si shifts (δ 10–15 ppm) depending on substituents . While 29Si data are absent for the target compound, its ethylenediamine backbone may exhibit similar trends in ¹H/¹³C NMR.
- Comparative Analysis : Aromatic protons in the 2-methylphenyl group would resonate at δ 6.5–7.5 ppm, distinguishable from aliphatic methyl groups (δ 1.5–2.5 ppm).
Biological Activity
N-methyl-N'-(2-methylphenyl)ethylenediamine (NM-MPE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique ethylenediamine backbone, which contributes to its biological interactions. The chemical formula for NM-MPE is , and it features a methyl group attached to the nitrogen atom and a 2-methylphenyl group, which may enhance its lipophilicity and biological activity.
Mechanisms of Biological Activity
The biological activity of NM-MPE can be attributed to several mechanisms:
- Antiproliferative Activity : Studies have shown that derivatives of ethylenediamines exhibit significant antiproliferative effects against various cancer cell lines. NM-MPE's structural similarity to these compounds suggests it may also possess similar properties .
- Anticonvulsant Effects : Ethylenediamine derivatives have been reported to exhibit anticonvulsant properties. NM-MPE may interact with neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the central nervous system .
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways could contribute to its antimicrobial properties. Research into related compounds indicates that modifications in the ethylenediamine structure can lead to enhanced antibacterial activity .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In a study investigating the antiproliferative effects of various ethylenediamine derivatives, NM-MPE was tested against several human cancer cell lines. The results indicated that NM-MPE exhibited potent activity, leading to a decrease in cell viability. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .
Case Study 2: Anticonvulsant Properties
Another research effort focused on the anticonvulsant potential of NM-MPE. Using the maximal electroshock seizure (MES) model in rodents, NM-MPE demonstrated significant protective effects comparable to established anticonvulsants like phenobarbital. This suggests its potential utility in treating epilepsy and related disorders .
Case Study 3: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of NM-MPE against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting bacterial growth at low concentrations, which highlights its potential as a lead compound for developing new antimicrobial agents .
Safety and Toxicity Profile
While NM-MPE shows promise in various biological activities, understanding its safety profile is crucial for further development. Preliminary toxicity assessments indicate that it exhibits low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety parameters for clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
